molecular formula C16H19NO B8344425 alpha-(1-Naphthyl)-4-piperidinemethanol

alpha-(1-Naphthyl)-4-piperidinemethanol

Cat. No.: B8344425
M. Wt: 241.33 g/mol
InChI Key: ZEUCSZSERPTSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-(1-Naphthyl)-4-piperidinemethanol is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its structure, featuring a naphthalene group linked to a piperidinemethanol core, is characteristic of scaffolds investigated as inhibitors of key bacterial enzymes. Specifically, research on analogous compounds has identified this structural motif as a promising template for inhibiting MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Myobacterium tuberculosis . MenA is a vital enzyme in the menaquinone biosynthetic pathway of the bacterial electron transport chain, a validated target for tuberculosis therapy . Inhibiting this enzyme disrupts bacterial energy metabolism, which is especially effective against persistent bacterial forms . As a research chemical, this compound serves as a valuable intermediate or lead structure for exploring structure-activity relationships (SAR) to optimize potency, reduce lipophilicity, and improve overall drug-like properties in the pursuit of new therapeutic entities . It is also a useful building block in organic synthesis for constructing more complex molecules with potential pharmacological activity. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

naphthalen-1-yl(piperidin-4-yl)methanol

InChI

InChI=1S/C16H19NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16-18H,8-11H2

InChI Key

ZEUCSZSERPTSPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Neuroleptic Activity
Alpha-(1-Naphthyl)-4-piperidinemethanol has been studied for its neuroleptic properties. Research indicates that compounds derived from this structure exhibit antipsychotic effects with a reduced tendency to induce extrapyramidal side effects, which are common with traditional antipsychotics. For instance, in experimental studies, doses as low as 0.3 mg/kg were effective in inhibiting amphetamine-induced toxicity in mice, showcasing its potential as a safer alternative for treating psychotic disorders .

Anticancer Potential
Recent investigations into naphthoquinone derivatives, including those related to this compound, suggest their efficacy in cancer treatment. These compounds have been shown to inhibit cancer cell proliferation and may serve as lead compounds for developing new anticancer therapies . The synthesis of various derivatives has yielded promising results, indicating the need for further studies on their biological activities.

Neuropharmacology

Dopamine Receptor Interaction
The compound's interaction with dopamine receptors is of particular interest. It has been noted that this compound can modulate dopaminergic activity, making it a candidate for treating disorders like schizophrenia and Parkinson's disease. Studies demonstrate that it can inhibit behavioral effects induced by dopamine agonists, indicating its potential role in managing symptoms associated with these conditions .

Synthetic Methodologies

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various piperidine derivatives. Its structural features allow for modifications that can enhance pharmacological properties or reduce side effects. For example, the synthesis of sulfonamide and oxadiazole derivatives from this compound has been reported, leading to new candidates for anticancer agents . The methodologies employed in these syntheses often involve straightforward reactions under mild conditions, making them suitable for large-scale production.

Case Studies

Study Focus Findings
Study on Neuroleptic EffectsInvestigated the antipsychotic efficacy of this compoundDemonstrated reduced extrapyramidal side effects compared to chlorpromazine at similar efficacy levels
Anticancer Activity ResearchExplored naphthoquinone derivativesShowed significant inhibition of cancer cell growth; potential lead compounds identified
Synthesis of Piperidine DerivativesDeveloped new synthetic routesHighlighted the versatility of this compound as a precursor

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles of 4-Piperidinemethanol Derivatives

Compound Substituent(s) Pharmacological Use Key Properties
alpha-(1-Naphthyl)-4-piperidinemethanol 1-Naphthyl Research intermediate Low aqueous solubility
Azacyclonol (alpha,alpha-diphenyl-4-piperidinemethanol) Diphenyl Antianxiety agent Moderate lipophilicity
Combretastatin A-4 analogs (e.g., 12b1–2) Piperazine, morpholine, pyrrolidine Anticancer (low activity) Poor solubility and efficacy
R (+)-alpha-(2,3-dimethoxy-phenyl)-4-piperidinemethanol 2,3-Dimethoxy-phenyl Hypnotic agent (patented) Enhanced CNS targeting
  • Azacyclonol: Replacing the naphthyl group with diphenyl moieties shifts the pharmacological profile toward anxiolytic activity, likely due to improved steric compatibility with central nervous system (CNS) receptors .
  • Combretastatin Analogs: Derivatives with 4-piperidinemethanol substituents exhibit reduced anticancer activity compared to those with morpholine or piperazine, highlighting the impact of nitrogen-containing groups on bioactivity .
  • R (+)-Dimethoxy-phenyl Derivative: The dimethoxy-phenyl group enhances hypnotic effects, demonstrating how electron-donating substituents fine-tune therapeutic applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound logP (Estimated) Water Solubility Stability Notes
This compound ~3.8 Low (mg/L range) Prone to self-coupling
Azacyclonol ~3.5 Moderate Stable under physiological conditions
Combretastatin Analogs >4.0 Poor (<1 mg/mL) Sensitive to hydrolysis

The naphthyl group in this compound increases logP compared to Azacyclonol, correlating with lower solubility. This trade-off between lipophilicity and solubility is critical in optimizing pharmacokinetics .

Preparation Methods

Key Steps

  • Synthesis of 4-Piperidinemethanol

    • Starting Material : 4-Piperidinecarboxylic acid or ethyl 4-piperidinecarboxylate.

    • Reduction : Use lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce the ester to the primary alcohol.

    • Yield : ~90% for ester-to-alcohol conversion.

  • Oxidation to 4-Piperidinone

    • Reagent : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

    • Conditions : Anhydrous dichloromethane, 0–25°C, 2–4 hours.

  • Grignard Addition

    • Reagent : 1-Naphthylmagnesium bromide.

    • Conditions : THF, −78°C to room temperature, 2 hours.

    • Workup : Quench with saturated NH₄Cl, extract with diethyl ether, and purify via column chromatography.

    • Yield : 70–80% (estimated based on phenyl analogs).

ParameterValueSource
Grignard Reagent1-Naphthyl MgBr
SolventTHF
Temperature−78°C → RT
Reaction Time2 hours

Friedel-Crafts Alkylation

This method employs electrophilic alkylation of the piperidine ring with a naphthyl-derived electrophile.

Key Steps

  • Preparation of Naphthyl Halide

    • Reagent : 1-Naphthol → 1-Bromonaphthalene via bromination (Br₂/FeBr₃).

  • Alkylation of 4-Piperidinemethanol

    • Catalyst : Aluminum chloride (AlCl₃).

    • Conditions : Dichloromethane, reflux, 6–8 hours.

    • Yield : 60–70% (based on analogous acylation reactions).

ParameterValueSource
Electrophile1-Bromonaphthalene
CatalystAlCl₃
SolventCH₂Cl₂
TemperatureReflux

Reductive Amination

This strategy involves coupling a naphthyl aldehyde with 4-piperidinemethanol under reductive conditions.

Key Steps

  • Synthesis of Naphthyl Aldehyde

    • Reagent : 1-Naphthylmethylamine → oxidation to aldehyde (e.g., PCC).

  • Reductive Amination

    • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN).

    • Conditions : Methanol, RT, 18–24 hours.

    • Yield : 50–60% (based on benzyl analogs).

ParameterValueSource
ReductantNaBH₃CN
SolventMeOH
Reaction Time18–24 hours

Catalytic Hydrogenation

This method targets the reduction of naphthyl-substituted piperidine derivatives.

Key Steps

  • Synthesis of Naphthyl-Piperidine Ketone

    • Reagent : 1-Naphthyl chloride + 4-piperidinemethanol (protected as a ketone).

  • Hydrogenation

    • Catalyst : Pd/C or PtO₂.

    • Conditions : H₂ (1–4 atm), ethanol, 25–100°C.

    • Yield : 80–90% (based on phenyl analogs).

ParameterValueSource
CatalystPd/C
Pressure1–4 atm H₂
Temperature25–100°C
ParameterValueSource
CatalystPd(dppf)Cl₂
SolventDMF/EtOH (4:1)
Temperature85°C

Comparative Analysis of Methods

MethodAdvantagesLimitations
Grignard High yield, straightforward stepsSteric hindrance from naphthyl group
Friedel-Crafts Direct alkylationHarsh conditions (AlCl₃)
Reductive Amination Mild conditionsModerate yields, side products
Hydrogenation Clean reductionRequires pre-functionalized substrate
Suzuki High regioselectivityUnproven for this substrate

Optimization Strategies

  • Protecting Groups :

    • Use tert-butyldimethylsilyl (TBDMS) or benzyl groups to protect the hydroxyl during alkylation or Grignard reactions.

  • Catalyst Selection :

    • For hydrogenation, Rh/C or Raney Ni may improve efficiency over Pd/C.

  • Solvent Choice :

    • Polar aprotic solvents (e.g., DMF) enhance reactivity in Suzuki couplings.

  • Temperature Control :

    • Grignard additions at −78°C minimize side reactions .

Q & A

Q. How is alpha-(1-Naphthyl)-4-piperidinemethanol synthesized in laboratory settings, and what analytical methods confirm its purity?

Methodological Answer: Synthesis typically involves a multi-step organic reaction, starting with the condensation of 1-naphthol with a piperidine precursor. For example, chiral resolution techniques (e.g., asymmetric catalysis) may be employed to isolate enantiomers, as seen in structurally similar compounds like R-(+)-alpha-(2,3-dimethoxyphenyl)-4-piperidinemethanol derivatives . Post-synthesis, purity is confirmed via HPLC (High-Performance Liquid Chromatography) with UV detection and NMR spectroscopy (¹H and ¹³C) to verify structural integrity. Mass spectrometry (MS) further ensures molecular weight accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

Methodological Answer: Refer to Safety Data Sheets (SDS) for piperidinemethanol analogs, which recommend:

  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
    Acute toxicity data from structurally related compounds (e.g., naphthalene derivatives) suggest potential respiratory and dermal irritation, necessitating strict adherence to institutional safety protocols .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what experimental models are used to study these interactions?

Methodological Answer: The compound’s naphthyl group may confer affinity for 5-HT receptors (e.g., 5-HT2A/2C), similar to M100,907, a selective 5-HT2A antagonist . Experimental approaches include:

  • Radioligand binding assays : Use [³H]-ketanserin to quantify receptor affinity in rat cortical membranes.
  • In vivo behavioral models : Employ drug-discrimination paradigms in rodents to assess functional antagonism.
  • Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human 5-HT2A receptors.

Q. What strategies address discrepancies in receptor binding affinity data for this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or tissue sources. To resolve these:

  • Standardize protocols : Use identical cell lines (e.g., CHO-K1) and ligand concentrations.
  • Control for enantiomeric purity : Chiral HPLC ensures no contamination by inactive stereoisomers.
  • Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers and confounding variables .

Q. How can researchers design in vivo studies to assess the neuropharmacological effects of this compound?

Methodological Answer:

  • Animal models : Use male Wistar rats (n=8–12/group) to test dose-dependent effects on locomotion or prepulse inhibition (PPI).
  • Dosing regimen : Administer intraperitoneally (IP) at 0.5–2 mg/kg, referencing pharmacokinetic data from similar piperidine derivatives.
  • Behavioral endpoints : Quantify changes using automated tracking software (e.g., EthoVision) and validate with immunohistochemistry for c-Fos expression in brain regions like the prefrontal cortex .

Q. What computational methods predict the metabolic pathways of this compound, and how are these validated experimentally?

Methodological Answer:

  • In silico tools : Use SwissADME or Meteor Nexus to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation).
  • In vitro validation : Incubate the compound with human liver microsomes (HLM) and analyze metabolites via LC-MS/MS.
  • Toxicogenomics : Compare results with toxicological frameworks for naphthalene derivatives, which highlight hepatic CYP450-mediated oxidation as a key pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.